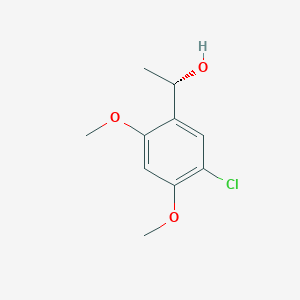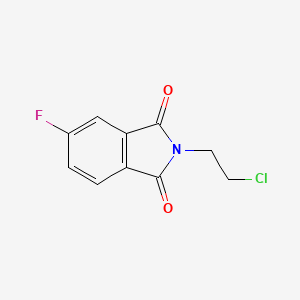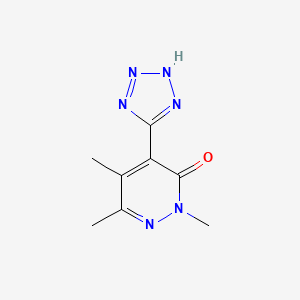
7-Bromo-5-chloro-1H-indazole
Übersicht
Beschreibung
“7-Bromo-5-chloro-1H-indazole” is a chemical compound with the molecular formula C7H4BrClN2 . It has a molecular weight of 231.48 .
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyrazole ring . The benzene ring is substituted at the 7th position with a bromine atom and at the 5th position with a chlorine atom .
Chemical Reactions Analysis
Indazoles can be synthesized through various methods, including reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .
Physical And Chemical Properties Analysis
This compound is a solid compound with a gray color . It has a density of 1.878g/cm3 and a boiling point of 364.1ºC at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Enzymatic Inhibition and Antioxidant Activity
A series of 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles, including compounds with structural similarities to 7-Bromo-5-chloro-1H-indazole, have been evaluated for their inhibitory effect against α-glucosidase activity and antioxidant potential. These compounds exhibited significant to moderate α-glucosidase inhibition and moderate to significant antigrowth effect against the breast MCF-7 cancer cell line, suggesting potential therapeutic applications in cancer treatment and enzyme inhibition (Mphahlele et al., 2020).
Nitric Oxide Synthase Inhibition
Indazole derivatives, including this compound, have shown potential as inhibitors of nitric oxide synthase (NOS) activity. This is significant in the study of the biological properties of nitric oxide, particularly in various tissues like the brain, endothelium, and lungs (Bland-Ward & Moore, 1995).
Inhibition of Lactoperoxidase
Indazole derivatives, including this compound, have been studied for their inhibitory effects on lactoperoxidase (LPO), an enzyme with antimicrobial properties. Understanding these interactions is important for both therapeutic applications and for industries that utilize LPO for its antimicrobial properties (Köksal & Alım, 2018).
Chemical Synthesis and Molecular Interaction
The synthesis of 7-substituted and 3,7-disubstituted 1H-indazoles, including those similar to this compound, has been reported, highlighting their use as building blocks in diverse chemical syntheses. These compounds have potential applications in the development of new pharmaceuticals and in the study of molecular interactions (Cottyn et al., 2007).
BRD4 Inhibition in Cancer Treatment
Indazole derivatives, structurally related to this compound, have been evaluated as inhibitors of Bromodomain-containing protein 4 (BRD4), a protein involved in the regulation of cancer cell proliferation. This suggests potential applications in the development of cancer therapeutics (Yoo et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
7-Bromo-5-chloro-1H-indazole is a heterocyclic compound that has been found to interact with several targets. Indazole-containing compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole compounds can inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell signaling pathways, and their inhibition can lead to changes in cell behavior, potentially contributing to the therapeutic effects of these compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the kinases it targets. For instance, the inhibition of CHK1 and CHK2 kinases can disrupt the cell cycle, leading to cell death, which may explain the anticancer properties of some indazole compounds . Similarly, the inhibition of h-sgk could affect cell volume regulation, potentially contributing to the compound’s antihypertensive effects .
Pharmacokinetics
The compound’s molecular weight (23147700) and LogP (297880) suggest that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the range of targets it interacts with. For example, its inhibition of CHK1 and CHK2 kinases could lead to cell cycle disruption and cell death, potentially contributing to its anticancer effects . Its interaction with h-sgk could affect cell volume regulation, potentially contributing to its antihypertensive effects .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature and pH, while its efficacy could be influenced by the presence of other substances that compete for the same targets
Biochemische Analyse
Biochemical Properties
7-Bromo-5-chloro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This compound acts as an inhibitor of COX-2, reducing the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Additionally, it has been shown to interact with matrix metalloproteinase-13 (MMP-13), further contributing to its anti-inflammatory effects .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . It also affects cell proliferation by inhibiting the activity of certain kinases involved in cell cycle regulation . Furthermore, this compound has been shown to alter the expression of genes related to inflammation and immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to pro-inflammatory prostaglandins . Additionally, this compound interacts with the catalytic domain of MMP-13, reducing its ability to degrade extracellular matrix components . These interactions result in the suppression of inflammatory responses and the promotion of tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its anti-inflammatory and anticancer properties even after extended exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anticancer effects without causing noticeable toxicity . At higher doses, some adverse effects, such as gastrointestinal disturbances and hepatotoxicity, have been reported . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolism, primarily in the liver, where it is transformed into more water-soluble metabolites for excretion . The compound’s metabolism involves cytochrome P450 enzymes, which facilitate its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes ensure the efficient elimination of this compound from the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can passively diffuse across cell membranes due to its lipophilic nature . Additionally, specific transporters and binding proteins may facilitate its uptake and distribution within different cellular compartments . The compound’s localization and accumulation can influence its activity and effectiveness in targeting specific tissues or organs .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells . In the cytoplasm, it interacts with various signaling molecules and enzymes, modulating their activity . In the nucleus, this compound can influence gene expression by binding to specific transcription factors or DNA sequences . These interactions contribute to its overall biochemical effects and therapeutic potential .
Eigenschaften
IUPAC Name |
7-bromo-5-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXAUTRSBNWONT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650389 | |
| Record name | 7-Bromo-5-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875305-86-5 | |
| Record name | 7-Bromo-5-chloro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875305-86-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-5-chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1370643.png)






![2-[(6-Chloro-2-methyl-4-pyrimidinyl)amino]-1-ethanol](/img/structure/B1370663.png)
![5-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370664.png)
![4-Chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1370667.png)

